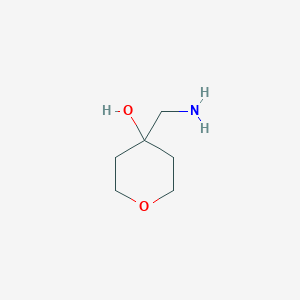

4-(aminomethyl)tetrahydro-2H-pyran-4-ol

説明

Significance of Pyran-Based Architectures in Medicinal Chemistry

The pyran ring, a six-membered heterocycle containing one oxygen atom, is a fundamental structural motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological properties. researchgate.net Its derivatives, such as benzopyrans, coumarins, and flavonoids, are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. The inclusion of the oxygen heteroatom in the ring system introduces polarity and the potential for hydrogen bonding, which can be pivotal for molecular recognition and binding to biological targets. ambeed.com

In medicinal chemistry, the saturated form, tetrahydropyran (B127337) (THP), is often employed as a bioisostere of a cyclohexane (B81311) ring. This substitution can be a strategic move to enhance a drug candidate's properties. The THP ring is a rigid structure, which can reduce the entropic penalty upon binding to a target. ambeed.com Furthermore, the ether oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions with a receptor and improving binding affinity. ambeed.comnih.gov This strategic replacement of a methylene (B1212753) group with oxygen can also lower lipophilicity, which in turn helps to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, a critical aspect of drug design. ambeed.com

Overview of 4-Substituted Tetrahydropyran Derivatives in Bioactive Compounds

The substitution pattern on the tetrahydropyran ring is crucial for defining its biological activity and function. Specifically, 4-substituted THP derivatives are common features in a range of bioactive compounds. This substitution pattern allows for the introduction of various functional groups that can be oriented in specific spatial arrangements to interact with biological targets. For instance, the synthesis of functionalized 4-hydroxytetrahydropyran scaffolds is a key step in building molecular complexity for drug discovery programs. pensoft.net

These scaffolds can be further elaborated; for example, a 4-hydroxy group can be converted into a 4-azido group, which can then be used in click chemistry reactions or reduced to a 4-amino group. pensoft.net The resulting 4-aminotetrahydropyran (B1267664) scaffolds are particularly valuable, providing a basic nitrogen atom that can be crucial for salt formation, improving solubility, or forming key ionic interactions with acidic residues in a protein's active site. pensoft.netgoogle.com The development of efficient synthetic routes, such as the Prins cyclization, to access these polysubstituted tetrahydropyran-4-ol derivatives is an active area of research, highlighting their importance as intermediates in the synthesis of complex molecules. organic-chemistry.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(aminomethyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPIFQOTBHKPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656231 | |

| Record name | 4-(Aminomethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783303-73-1 | |

| Record name | 4-(Aminomethyl)oxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminomethyl Tetrahydro 2h Pyran 4 Ol and Its Advanced Derivatives

General Synthetic Strategies for the Tetrahydropyran (B127337) Ring System

The construction of the tetrahydropyran (THP) ring is a well-established area of synthetic chemistry, with several powerful methods at the disposal of chemists. rsc.orgresearchgate.netnih.gov These strategies often focus on the formation of the core heterocyclic structure, which can then be further functionalized.

Among the most prominent methods is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. acs.orgnih.govbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the alkene to form the six-membered ring. The stereochemical outcome of the Prins cyclization can often be controlled, making it a valuable tool for the synthesis of substituted tetrahydropyrans. acs.org

Another widely employed strategy is the hetero-Diels-Alder reaction , a [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, in this case, an oxygen atom. nih.govrsc.org This method is highly efficient for the construction of dihydropyran systems, which can then be readily reduced to the corresponding tetrahydropyran. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active pyran derivatives. rsc.org

Other notable methods for tetrahydropyran synthesis include:

Intramolecular Williamson ether synthesis: Cyclization of a halo-alcohol.

Oxy-Michael additions: Intramolecular conjugate addition of an alcohol to an α,β-unsaturated ketone or ester. researchgate.net

Ring-closing metathesis: A powerful method for the formation of cyclic ethers from acyclic diene precursors. researchgate.net

These general strategies provide a toolbox for the initial construction of the tetrahydropyran core, which is the first critical step towards the synthesis of more complex derivatives like 4-(aminomethyl)tetrahydro-2H-pyran-4-ol.

Targeted Synthesis of this compound

The synthesis of this compound requires the introduction of two distinct functional groups, an aminomethyl group and a hydroxyl group, at the C4 position of the tetrahydropyran ring. This is typically achieved through multi-step sequences starting from readily available precursors.

Multi-Step Approaches from Tetrahydropyran Precursors

Cyanide Addition and Subsequent Amination Routes

A highly effective strategy for the synthesis of α-amino alcohols is a modification of the Strecker synthesis. This approach utilizes the addition of a cyanide source and an amine to a ketone. In the context of this compound synthesis, tetrahydro-4H-pyran-4-one is the ideal starting material.

The reaction would proceed via the formation of a cyanohydrin intermediate, 4-hydroxy-4-cyanotetrahydro-2H-pyran, upon treatment of tetrahydro-4H-pyran-4-one with a cyanide source such as trimethylsilyl (B98337) cyanide (TMSCN). The subsequent reduction of the nitrile group to a primary amine would then yield the target molecule. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Alternatively, a one-pot Strecker-type reaction could be employed, where tetrahydro-4H-pyran-4-one is reacted with a cyanide source and ammonia (B1221849) (or a protected amine equivalent). scispace.com This would directly form an α-aminonitrile, which can then be reduced to the desired this compound.

Reductive Processes from Nitrile Precursors (e.g., 4-cyanotetrahydro-2H-pyran)

An alternative route involves starting with a nitrile precursor that already contains the tetrahydropyran ring system, such as 4-cyanotetrahydro-2H-pyran. The synthesis of this precursor can be achieved from other tetrahydropyran derivatives. The critical step in this pathway is the introduction of the hydroxyl group at the 4-position, followed by the reduction of the nitrile.

A potential sequence could involve the α-hydroxylation of the nitrile, though this can be challenging. A more viable approach would be to first convert the nitrile to a different functional group that facilitates the introduction of the hydroxyl group, followed by regeneration of the aminomethyl group.

A more direct method would be the synthesis of 4-cyanotetrahydro-2H-pyran-4-ol. This could potentially be achieved by the addition of cyanide to tetrahydro-4H-pyran-4-one to form the cyanohydrin. The subsequent reduction of the nitrile moiety of this intermediate via catalytic hydrogenation or with a hydride reducing agent would furnish this compound. The choice of reducing agent is crucial to avoid the reduction of the tertiary alcohol.

Utilization of Key Intermediates (e.g., Tetrahydro-4H-pyran-4-one)

As highlighted in the preceding sections, tetrahydro-4H-pyran-4-one is a pivotal intermediate in the synthesis of this compound. google.com Its carbonyl group provides the necessary electrophilic center for the introduction of both the nitrogen and the second carbon atom required for the aminomethyl group.

The synthesis of tetrahydro-4H-pyran-4-one itself can be accomplished through various methods, including the cyclization of 1,5-dihalopentan-3-ones or the oxidation of tetrahydropyran-4-ol. google.com Once obtained, its conversion to the target molecule can be efficiently achieved through the cyanide addition and amination routes described previously.

The general reaction scheme starting from tetrahydro-4H-pyran-4-one is as follows:

Cyanohydrin Formation: Tetrahydro-4H-pyran-4-one reacts with a cyanide source (e.g., HCN, KCN, or TMSCN) to form 4-hydroxy-4-cyanotetrahydro-2H-pyran.

Nitrile Reduction: The resulting cyanohydrin is then subjected to reduction. Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or a chemical reducing agent like lithium aluminum hydride converts the nitrile group into a primary amine, yielding this compound.

This two-step sequence from the readily accessible tetrahydro-4H-pyran-4-one represents one of the most direct and efficient pathways to the target compound.

Stereoselective Synthesis and Chiral Resolution Techniques for Pyran-Based Analogs

The 4-position of this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound and its analogs is of significant interest. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective synthesis aims to control the formation of the desired stereoisomer during the reaction sequence. For pyran-based systems, several stereoselective methods have been developed:

Asymmetric Prins Cyclization: The use of chiral catalysts in the Prins cyclization can induce enantioselectivity, leading to the formation of optically active tetrahydropyran rings. google.com

Asymmetric Hetero-Diels-Alder Reaction: Chiral Lewis acids can be employed to catalyze the hetero-Diels-Alder reaction, yielding enantiomerically enriched dihydropyrans that can be converted to chiral tetrahydropyrans. rsc.org

Substrate-Controlled Synthesis: Starting from a chiral precursor, the stereochemistry of the final product can be dictated by the existing stereocenters in the starting material.

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.orglibretexts.org Common methods for chiral resolution include:

Diastereomeric Salt Formation: The racemic amine can be reacted with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. libretexts.org These salts often have different solubilities, allowing for their separation by crystallization. Subsequent removal of the resolving agent regenerates the enantiomerically pure amine.

Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.com This method is often used for both analytical and preparative-scale separations.

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Post-Synthetic Functionalization and Derivatization Reactions of Amino and Hydroxyl Groups

The presence of two distinct functional groups, a primary amine and a tertiary alcohol, on the this compound scaffold offers a versatile platform for post-synthetic modifications. The differential reactivity of the amino and hydroxyl groups allows for selective functionalization, enabling the synthesis of a diverse array of advanced derivatives. Strategic manipulation of reaction conditions and the use of protecting groups facilitate the targeted derivatization of either functionality.

The primary amino group, being a potent nucleophile, readily participates in a variety of reactions, including acylation, sulfonylation, and alkylation. These transformations are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties and biological activities of the parent molecule.

Conversely, the tertiary hydroxyl group is less reactive and typically requires more forcing conditions for derivatization. Common reactions involving the hydroxyl group include etherification and esterification. Due to the steric hindrance and lower nucleophilicity of the tertiary alcohol, selective functionalization of the amino group in the presence of the unprotected hydroxyl group is often achievable. However, for reactions targeting the hydroxyl group, protection of the more reactive amino group is generally a prerequisite to prevent undesired side reactions.

The primary amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of functionalities.

Acylation: The amino group can be readily acylated to form amides using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a common pharmacophore in many therapeutic agents.

Alkylation and Reductive Amination: The primary amine can be alkylated to form secondary or tertiary amines. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl substituents.

Functionalization of the sterically hindered tertiary hydroxyl group generally requires initial protection of the amino group to ensure selectivity.

Protection of the Amino Group: The amino group is commonly protected with groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) prior to reactions involving the hydroxyl group.

Etherification: Following protection of the amine, the tertiary alcohol can be converted to an ether via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Esterification: Esterification of the tertiary hydroxyl group can be challenging due to steric hindrance but can be achieved using highly reactive acylating agents, such as acid chlorides or anhydrides, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The sequential and selective functionalization of the amino and hydroxyl groups of this compound provides a powerful strategy for the synthesis of a wide range of complex molecules with potential applications in various fields of chemical research.

Molecular and Cellular Mechanisms of Action

Interaction with Kinase Systems

The tetrahydropyran (B127337) (THP) ring is a favored structural element in medicinal chemistry for its ability to act as a bioisostere for other groups, like morpholine (B109124), and for its favorable physicochemical properties. Its incorporation into larger molecules can enhance binding affinity, selectivity, and pharmacokinetic profiles, making it a valuable component in the design of kinase inhibitors.

Inhibition of mTOR Kinase Activity

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival. nih.gov The development of ATP-competitive mTOR kinase inhibitors (TORKi) that target both complexes has been a major goal in oncology research. aacrjournals.org

In the design of selective TORKi, the tetrahydropyran moiety has been explored as a surrogate for the morpholine group, which is known to form a crucial hydrogen bond with the backbone amide of Valine 2240 in the hinge region of the mTOR active site. Computational studies have shown that the conformation of the THP residue can influence this key interaction, guiding the development of inhibitors with high selectivity for mTOR over related kinases like phosphoinositide 3-kinases (PI3Ks). aacrjournals.org While direct inhibitory data for 4-(aminomethyl)tetrahydro-2H-pyran-4-ol on mTOR is not documented, the related compound 4-Aminomethyltetrahydropyran (B154524) is utilized as a reagent in the core modification process for discovering selective mTOR kinase inhibitors such as CC214-2. researchgate.net These inhibitors effectively suppress signaling from both mTORC1 and mTORC2. aacrjournals.orgmedchemexpress.com

Table 1: Activity of Representative mTOR Kinase Inhibitors

| Compound | Target(s) | IC50 | Cellular Activity |

|---|---|---|---|

| CC214-1 | mTOR | 2 nM | Inhibits p-4E-BP1 and p-Akt(S473) cancer-research-network.com |

| Ku-0063794 | mTORC1/mTORC2 | ~10 nM | Suppresses activation of Akt, S6K, SGK nih.gov |

Modulation of Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. It plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. Dysregulation of CDK9 is linked to various cancers, making it an attractive therapeutic target. nih.gov

A potent and highly selective CDK9 inhibitor, JSH-150 , incorporates a tetrahydropyran ring closely related to the this compound scaffold. nih.gov The structure of JSH-150 is 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile. This compound demonstrates exceptional potency against CDK9, with an IC50 value of 1 nM in biochemical assays. nih.govmedchemexpress.comselleckchem.com Its mechanism involves the dose-dependent inhibition of RNA Pol II phosphorylation and the suppression of key anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc. nih.govselleckchem.com The high selectivity of JSH-150 for CDK9 over other CDK family members and a wider panel of kinases minimizes off-target effects. nih.gov

Table 2: Kinase Inhibitory Profile of JSH-150

| Kinase Target | IC50 (nM) | Selectivity Fold (vs. CDK9) |

|---|---|---|

| CDK9/Cyclin T1 | 1 | 1 |

| CDK16/Cyclin Y | 292 | 292 |

| CDK1/Cyclin B | 1,340 | 1,340 |

| CDK14/Cyclin Y | 1,680 | 1,680 |

| CDK7/Cyclin H | 1,720 | 1,720 |

| CDK2/Cyclin A | 2,860 | 2,860 |

| CDK5/p25 | 4,640 | 4,640 |

Data sourced from MedChemExpress and TargetMol product datasheets. medchemexpress.comtargetmol.cn

Phosphodiesterase Inhibition

Targeting Phosphodiesterase 10A (PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key brain region for motor control and reward processing. Inhibition of PDE10A is being investigated as a novel therapeutic approach for psychiatric and neurological disorders like schizophrenia. selleckchem.comnih.gov

The 4-aminomethyltetrahydropyran structure serves as a building block for the development of potent PDE10A inhibitors, such as those from the pyrazoloquinoline class. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the discovery of compounds that incorporate the tetrahydropyran moiety and exhibit sub-nanomolar potency and high selectivity for PDE10A. nih.govpsu.edu For instance, optimization of a hit compound led to the identification of Compound 11a , which has an IC50 of 0.24 nM for PDE10A and demonstrates high selectivity over other phosphodiesterase families. psu.edu

Table 3: Inhibitory Activity of Tetrahydropyran-Containing Compounds on PDE10A

| Compound | PDE10A IC50 (nM) |

|---|---|

| Compound 10a | 0.40 ± 0.02 |

| Compound 10b | 0.28 ± 0.06 |

| Compound 11a | 0.24 ± 0.05 |

| Compound 11b | 0.36 ± 0.03 |

Data represents the mean ± standard deviation. Sourced from Chen et al. (2014). psu.edu

Monoamine Transporter Modulation

Dopamine (B1211576) Transporter (DAT) Interactions

The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. kirj.ee It is a primary target for both therapeutic agents and drugs of abuse. Atypical DAT inhibitors that modulate dopamine levels without producing the reinforcing effects of stimulants are of significant interest for treating substance use disorders. nih.gov

Research into novel DAT inhibitors has utilized an asymmetric pyran template to develop potent and selective compounds. nih.gov Starting with a lead compound, (2S,4R,5R)-2-(bis(4-fluorophenyl)methyl)-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-473) , structural modifications were explored to enhance affinity and selectivity for DAT over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. These studies identified compounds like D-528 and D-529 as some of the most potent dopamine-norepinephrine reuptake inhibitors discovered to date, while others like D-544 and D-595 act as potent triple reuptake inhibitors. nih.gov The stereochemistry of the hydroxyl group on the pyran ring was found to be critical for transporter affinity, indicating a highly specific interaction within the binding sites of the monoamine transporters. nih.gov

Table 4: Monoamine Transporter Affinities of Pyran-Based Inhibitors

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

|---|---|---|---|

| D-473 | 1.8 ± 0.2 | 11.2 ± 1.1 | 145 ± 12 |

| D-528 | 0.2 ± 0.03 | 1.4 ± 0.1 | 512 ± 45 |

| D-529 | 0.3 ± 0.02 | 1.2 ± 0.1 | 389 ± 32 |

| D-544 | 2.5 ± 0.2 | 3.5 ± 0.3 | 25.4 ± 2.1 |

| D-595 | 3.1 ± 0.3 | 4.1 ± 0.4 | 12.1 ± 1.1 |

Data represents the mean ± standard error of the mean. Sourced from Kumar et al. (2021). nih.gov

Serotonin Transporter (SERT) Interactions

The serotonin transporter (SERT) is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Compounds that interact with SERT can modulate this process, leading to significant physiological effects. Selective Serotonin Reuptake Inhibitors (SSRIs) are a well-known class of drugs that bind to SERT and block the reuptake of serotonin. rsc.org

The inhibitory mechanism of SSRIs typically involves binding to the central binding site of the transporter, which is accessible from the extracellular space. This binding event induces a conformational change in the transporter, preventing it from binding to and translocating serotonin back into the presynaptic neuron. The specific interactions often involve a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions between the inhibitor and key amino acid residues within the transporter's binding pocket.

Norepinephrine Transporter (NET) Interactions

The norepinephrine transporter (NET) plays a similar role to SERT but is specific for the reuptake of norepinephrine, a key neurotransmitter in the sympathetic nervous system and in brain circuits involved in mood, arousal, and cognition. nih.gov Inhibitors of NET can increase the synaptic concentration of norepinephrine.

The interaction of inhibitors with NET also occurs at a specific binding site within the transporter. The binding of these molecules blocks the reuptake of norepinephrine, leading to enhanced noradrenergic signaling. nih.gov The chemical structure of the inhibitor dictates its affinity and selectivity for NET over other monoamine transporters. nih.gov

Mechanisms of Reuptake Inhibition and Stereospecificity

The mechanism of reuptake inhibition for monoamine transporters is generally competitive, where the inhibitor binds to the same site as the endogenous neurotransmitter, or allosteric, where it binds to a different site and induces a conformational change that prevents substrate transport. Most known transporter inhibitors act competitively.

Stereospecificity is a common and critical feature in the interaction of drugs with their biological targets. For chiral molecules, one enantiomer often exhibits significantly higher affinity and/or potency than the other. This is because the binding sites of proteins like SERT and NET are themselves chiral, being composed of L-amino acids. This chirality creates a specific three-dimensional arrangement that preferentially accommodates one enantiomer over the other.

Given that this compound is a chiral molecule, it is highly probable that its interactions with SERT and NET would be stereospecific. The (R)- and (S)-enantiomers would likely exhibit different binding affinities and functional activities at these transporters. However, in the absence of any empirical studies on this compound, the degree of stereoselectivity and the preferred enantiomer for transporter interaction are unknown.

Cellular Effects and Signaling Pathway Perturbations

The direct cellular effects of inhibiting serotonin and/or norepinephrine reuptake are an increase in the extracellular concentrations of these neurotransmitters. This elevation in synaptic neurotransmitter levels leads to enhanced activation of postsynaptic receptors.

Perturbations in signaling pathways are a downstream consequence of this enhanced receptor activation. For instance, increased serotonin levels can lead to the activation of various serotonin receptor subtypes, which are coupled to different intracellular signaling cascades, such as those involving G-proteins, adenylyl cyclase, and phospholipase C. These pathways, in turn, can modulate gene expression and neuronal function. Similarly, elevated norepinephrine levels can activate adrenergic receptors, influencing signaling pathways that regulate a wide range of cellular processes, including neuronal excitability and plasticity.

The specific cellular effects and signaling pathway perturbations resulting from the action of this compound would depend on its potency and selectivity for SERT and NET. Without this fundamental pharmacological data, it is not possible to predict the precise downstream cellular consequences of its administration.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Structural Requirements for Biological Activity

The biological activity of derivatives based on the 4-(aminomethyl)tetrahydro-2H-pyran-4-ol scaffold is intrinsically linked to its core structural components: the tetrahydropyran (B127337) ring, the aminomethyl group, and the hydroxyl group. The six-membered tetrahydropyran (oxane) ring typically adopts a stable chair conformation, which serves as a rigid scaffold to orient the functional groups in a specific three-dimensional arrangement for optimal target interaction.

The aminomethyl group (-CH2NH2) is a key feature, enhancing the molecule's hydrophilicity and providing a primary amine that can participate in crucial interactions such as hydrogen bonding or ionic bonds with target proteins. This group is also a site for potential nucleophilic substitution reactions, allowing for further chemical modification. The hydroxyl (-OH) group at the C4 position further contributes to the molecule's polarity and is a critical hydrogen bond donor and acceptor, which can significantly influence solubility and binding affinity. In some instances, this scaffold has been identified as an inhibitor of mTOR kinase and phosphodiesterase 10A (PDE10A).

Impact of Substituent Variation on Target Affinity and Selectivity

Systematic variation of the substituents on the tetrahydropyran scaffold has been shown to have a profound impact on target affinity, selectivity, and pharmacokinetic properties. Modifications at the amino and hydroxyl groups, as well as on the ring itself, have led to the development of analogs with tailored biological activities.

Key findings from substituent variation studies include:

Esterification of the Hydroxyl Group : Replacing the hydroxyl group with an ester has been observed to increase metabolic stability, a desirable property for drug candidates.

N-Alkylation : The addition of a methyl group to the nitrogen atom (e.g., in N-Methyltetrahydro-2H-pyran-4-amine) increases lipophilicity. This modification can enhance penetration of the blood-brain barrier but may also lead to a reduction in selectivity for peripheral targets.

Introduction of Aromatic Groups : Attaching a trifluoromethylbenzyl group to the amine enhances aromatic stacking interactions, which has been shown to improve affinity for specific targets like serotonin (B10506) receptors. In other heterocyclic systems, a trifluoromethyl (-CF3) group has been noted to significantly improve brain infiltration.

Methylene (B1212753) Linker : The introduction of a methylene linker to tether the tetrahydropyran group can be detrimental to activity, with one study on pyrrolopyrimidine derivatives noting a loss of potency. nih.gov

The following table summarizes the observed effects of specific substituent variations on the properties of tetrahydropyran derivatives.

| Base Scaffold Modification | Substituent | Observed Impact | Reference |

| Tetrahydropyran | Ester group (replacing hydroxyl) | Increased metabolic stability | |

| Tetrahydro-2H-pyran-4-amine | N-Methyl group | Increased lipophilicity, enhanced blood-brain barrier penetration, reduced peripheral target selectivity | |

| Tetrahydro-2H-pyran-4-amine | N-(Trifluoromethyl)benzyl group | Enhanced aromatic stacking, improved affinity for serotonin receptors | |

| Pyrrolopyrimidine | Tetrahydropyran tethered by methylene | Loss of potency | nih.gov |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a critical role in the pharmacological profile of chiral drugs, as enantiomers can exhibit significant differences in their interaction with biological macromolecules, which are themselves chiral. nih.gov The two enantiomers of a chiral drug can have distinct differences in bioavailability, metabolism, potency, and selectivity. nih.gov

In the context of pyran derivatives, stereochemistry has been shown to be a determining factor for biological activity. For a series of asymmetric pyran analogs developed as monoamine transporter inhibitors, a specific stereochemistry of (S,S) at the C-2 and C-4 chiral centers was found to be important for their interaction with the transporters. nih.gov This stereospecificity highlights that the precise three-dimensional arrangement of substituents on the pyran ring is crucial for achieving the desired pharmacological effect. nih.gov Even when the chiral center is not directly involved in target binding, enantiomers can still differ in their metabolic profiles and affinities for other receptors or enzymes. nih.gov

Development of Pharmacophore Models for Key Target Interactions

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. Such models are invaluable tools for designing new, potent, and selective ligands.

For a series of novel asymmetric pyran derivatives acting as triple uptake inhibitors (TUIs) for dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, a common pharmacophore model was generated. nih.gov The model successfully identified key structural features required for balanced inhibitory activity against all three transporters. nih.gov The development of this model involved comparing potent pyran derivatives with less active or inactive analogs to distill the essential features for activity. nih.gov

The pharmacophore model for pyran-based triple uptake inhibitors identified several essential features for binding and activity. The model revealed that the spatial relationship between different parts of the molecule is critical. nih.gov Specifically, the distances between a benzhydryl moiety and an N-benzyl group, as well as the orientation of the secondary nitrogen, were determined to be important for TUI activity. nih.gov

The key pharmacophoric features identified in the model are color-coded as follows:

Green: Hydrophobic regions

Brown: Aromatic centers

Blue: Cationic centers

This model provides a blueprint for designing novel inhibitors, suggesting that maintaining the specific arrangement of these hydrophobic, aromatic, and cationic features is crucial for potent and balanced triple uptake inhibition. nih.gov

While the ground-state conformation is important, it is the bioactive conformation —the shape the molecule adopts when it binds to its biological target—that is directly relevant to its activity. nih.gov For the pyran derivatives acting as triple uptake inhibitors, a specific 'folded' conformation was found to be common among the most active compounds and was deemed crucial for their inhibitory activity. nih.gov This suggests that while the molecule may exist in various conformations in solution, it must adopt this specific folded shape to bind effectively to the monoamine transporters. nih.gov The identification of such bioactive conformations is a key goal of integrating computational techniques like molecular docking and 3D-QSAR to build accurate predictive models. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their physicochemical properties and geometric complementarity.

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand Structure: Generating a 3D model of this compound and optimizing its geometry.

Selection and Preparation of a Receptor: Identifying a biologically relevant protein target and preparing its 3D structure, often obtained from crystallographic data.

Docking Simulation: Using software to place the ligand into the binding site of the receptor and predict the most stable binding poses.

Analysis of Results: Evaluating the predicted binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the basis of binding.

Without specific studies, no data on binding affinities or interaction patterns for this compound can be reported.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a QSAR study involving this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. The general workflow would include:

Data Collection: Assembling a series of tetrahydropyran (B127337) derivatives with measured activities against a specific biological target.

Descriptor Calculation: Computing various molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties.

Model Development: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

As no such study featuring this compound has been found, no QSAR models or related data can be presented.

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. These models are then used as 3D queries to screen large compound libraries (virtual screening) to identify new potential hits.

A pharmacophore model derived from or used to identify compounds like this compound would typically include features such as:

Hydrogen bond donors and acceptors.

Hydrophobic regions.

Charged/ionizable groups.

The aminomethyl and hydroxyl groups of this compound would likely serve as key pharmacophoric features, specifically as hydrogen bond donors and acceptors. Without relevant research, it is not possible to present a specific pharmacophore model or the results of any virtual screening campaigns related to this compound.

Molecular Dynamics Simulations to Explore Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed insights into the dynamic behavior of a ligand-receptor complex, including the stability of binding, conformational changes in the protein and ligand, and the role of solvent molecules.

An MD simulation of this compound bound to a receptor would involve:

System Setup: Placing the docked ligand-receptor complex in a simulated environment, typically a box of water molecules and ions.

Simulation: Solving Newton's equations of motion for the system over a period of time, typically nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to understand the dynamics of the binding interactions, conformational flexibility, and stability of the complex.

This type of analysis could reveal, for example, the stability of key hydrogen bonds over time or subtle conformational adjustments in the binding pocket induced by the ligand. However, no published MD simulation studies for this compound are available.

Preclinical Pharmacological Evaluation

In Vitro Receptor Binding and Uptake Inhibition Assays

The initial pharmacological characterization of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol involved a comprehensive assessment of its binding affinity for various neurotransmitter receptors and its ability to inhibit neurotransmitter reuptake. These in vitro assays are fundamental in determining the compound's primary molecular targets.

Studies have demonstrated that this compound exhibits a high affinity for the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), with less potent activity at the dopamine (B1211576) transporter (DAT). For instance, one study reported Ki values of 2.2 nM for NET and 4.7 nM for SERT. This dual-action profile is a key characteristic of the compound. The compound's affinity for over 50 other receptors, including adrenergic, dopaminergic, serotonergic, and histaminergic receptors, was found to be insignificant, highlighting its specificity for the monoamine transporters.

In functional uptake inhibition assays using rat brain synaptosomes, this compound potently inhibited the uptake of both norepinephrine (NE) and serotonin (5-HT). The IC50 values, which represent the concentration of the compound required to inhibit 50% of the uptake, were determined to be 1.2 nM for norepinephrine and 3.9 nM for serotonin. This confirms that the high binding affinity translates into functional inhibition of the transporters.

Table 1: In Vitro Binding Affinities and Uptake Inhibition Data This table is interactive. You can sort and filter the data.

| Target | Assay Type | Species | Value (nM) | Reference |

|---|---|---|---|---|

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | Human | 2.2 | |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | Human | 4.7 | |

| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | Rat | 1.2 |

Enzyme Activity Assays and Kinase Profiling

To further probe the specificity of this compound, its activity against a panel of enzymes and kinases was evaluated. Such profiling is crucial to identify any off-target effects that could lead to unwanted side effects.

In a broad screening panel, the compound was tested against numerous kinases. The results from these kinase profiling assays indicated a lack of significant inhibitory activity against the tested kinases, suggesting a low potential for off-target effects mediated by kinase inhibition. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the likelihood of interfering with other cellular signaling pathways.

Cellular Assays for Functional Responses (e.g., Proliferation, Apoptosis)

The impact of this compound on cellular processes such as proliferation and apoptosis has been investigated to understand its effects beyond direct receptor or enzyme interaction. These assays provide insights into the compound's potential influence on cell health and viability.

Studies utilizing various cell lines have shown that this compound does not significantly affect cell proliferation or induce apoptosis at concentrations relevant to its primary pharmacological activity. This lack of cytotoxic effect in non-target cells further supports the compound's specific mechanism of action and favorable preclinical safety profile.

In Vivo Efficacy Studies in Disease Models

The antidepressant-like potential of this compound has been evaluated in established animal models of depression, such as the forced swim test in rats and mice. In this test, a reduction in immobility time is interpreted as an antidepressant-like effect.

Administration of the compound has been shown to significantly reduce immobility time in the rat forced swim test. This effect is consistent with the behavioral outcomes expected from a dual serotonin and norepinephrine reuptake inhibitor. Further studies have replicated these findings, demonstrating a dose-dependent reduction in immobility in both rats and mice, which is a hallmark of antidepressant efficacy in this model.

Table 2: Summary of Forced Swim Test Results This table is interactive. You can sort and filter the data.

| Species | Effect | Interpretation | Reference |

|---|---|---|---|

| Rat | Reduced immobility time | Antidepressant-like effect |

To confirm that the in vitro transporter inhibition translates to an in vivo modulation of neurotransmitter levels in the brain, microdialysis studies were conducted in freely moving rats. This technique allows for the direct measurement of extracellular neurotransmitter concentrations in specific brain regions.

Following the administration of this compound, a significant and sustained increase in extracellular levels of both norepinephrine and serotonin was observed in the prefrontal cortex. This provides direct evidence that the compound effectively blocks the reuptake of these neurotransmitters in the brain, leading to an enhancement of noradrenergic and serotonergic neurotransmission. The elevation of these key neurotransmitters in a brain region implicated in mood regulation is consistent with the compound's observed antidepressant-like effects in behavioral models.

In addition to its effects on the central nervous system, the potential antitumor activity of this compound has been explored in preclinical cancer models.

Research has indicated that the compound exhibits inhibitory effects on tumor growth in certain preclinical models. The mechanisms underlying this potential antitumor activity are an area of ongoing investigation and may be distinct from its effects on neurotransmitter reuptake. These preliminary findings suggest a broader therapeutic potential for the compound that warrants further exploration.

Therapeutic Potential and Translational Research

Antidepressant Development through Triple Uptake Inhibition

Major Depressive Disorder (MDD) is a complex psychiatric condition often treated with medications that modulate the levels of monoamine neurotransmitters in the brain, namely serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are common first-line treatments, there is a growing interest in the development of triple reuptake inhibitors (TRIs) that simultaneously block the transporters for all three of these neurotransmitters. The hypothesis underlying this approach is that by elevating dopamine levels in addition to serotonin and norepinephrine, a more robust and rapid antidepressant effect can be achieved, potentially addressing a broader range of depressive symptoms.

The tetrahydropyran (B127337) scaffold, a key feature of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, has been identified as a promising core structure for the design of novel TRIs. Researchers have synthesized and evaluated a series of pyran-based derivatives for their ability to inhibit the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). For instance, a structural exploration of (2S,4R,5R)-2-(bis(4-fluorophenyl)methyl)-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol (D-473) and its analogues has led to the identification of potent dopamine-norepinephrine reuptake inhibitors and triple reuptake inhibitors.

The synthesis of these complex molecules often involves multi-step sequences, and while the exact use of this compound as a direct precursor in all published routes is not explicitly detailed, its structure represents a key fragment of the final active molecules. The strategic functionalization of the tetrahydropyran ring is crucial for achieving the desired affinity and selectivity for the monoamine transporters. The stereochemistry of the substituents on the pyran ring has been shown to have a significant impact on the transporter affinities, highlighting the importance of precise stereocontrol during synthesis.

The development of these pyran-based TRIs is an active area of research, with the goal of producing next-generation antidepressants with improved efficacy and a faster onset of action compared to existing therapies.

Oncology Applications: CDK9 Inhibitors for Cancer Therapy

In the field of oncology, the inhibition of cyclin-dependent kinases (CDKs) has emerged as a promising therapeutic strategy. CDKs are a family of enzymes that play a critical role in regulating the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for drug development. Cyclin-dependent kinase 9 (CDK9) is particularly important for transcriptional elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby inducing cancer cell death.

The this compound scaffold has been successfully incorporated into the design of potent and selective CDK9 inhibitors. A patent for a series of substituted 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-ol derivatives has highlighted the potential of this chemical motif in cancer therapy. These compounds have demonstrated significant inhibitory activity against CDK9, suggesting their potential use in the treatment of various malignancies.

The design of these inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the CDK9 enzyme, thereby blocking its activity. The tetrahydropyran ring and its substituents in these molecules play a crucial role in establishing the necessary interactions with the amino acid residues in the active site of the kinase. The development of such targeted therapies holds the promise of more effective and less toxic cancer treatments compared to traditional chemotherapy.

Below is a data table of representative CDK9 inhibitors containing the tetrahydropyran scaffold:

| Compound ID | Structure | Target | Therapeutic Area |

| Substituted 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-ol | A derivative of this compound | CDK9 | Oncology |

Neurological Disorders: Targeting PDE10A for Schizophrenia and Other Conditions

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the medium spiny neurons of the striatum, a brain region involved in the control of motor function, cognition, and emotion. PDE10A plays a key role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE10A has been proposed as a novel therapeutic approach for the treatment of neurological and psychiatric disorders, including schizophrenia.

The development of PDE10A inhibitors is a promising area of research for addressing the unmet medical needs of patients with schizophrenia and other central nervous system disorders. The use of building blocks like this compound allows for the systematic exploration of the chemical space around the PDE10A target, facilitating the discovery of new and improved therapeutic agents.

Here is a data table of a representative PDE10A inhibitor with a tetrahydropyran moiety:

| Compound ID | Structure | Target | Therapeutic Area |

| 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride | Contains a tetrahydro-2H-pyran-4-yl group | PDE10A | Neurological Disorders |

Design and Synthesis of Multifunctional Agents

The concept of multifunctional agents, or multi-target-directed ligands, is a paradigm in drug discovery that aims to design single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly attractive for the treatment of complex diseases with multifactorial etiologies, such as cancer, neurodegenerative disorders, and certain infectious diseases. By hitting multiple targets, multifunctional agents may offer improved efficacy, a lower likelihood of drug resistance, and a better side-effect profile compared to combination therapies with multiple single-target drugs.

The structural and functional diversity of the this compound scaffold makes it an appealing starting point for the design of multifunctional agents. The presence of multiple functional groups allows for the covalent attachment of different pharmacophores, each designed to interact with a specific biological target. For example, based on the known activities of its derivatives, one could envision a multifunctional agent that combines CDK9 inhibitory activity with the modulation of another cancer-related target. Similarly, a molecule could be designed to inhibit PDE10A while also interacting with another neurotransmitter receptor relevant to schizophrenia.

The tetrahydropyran ring system is a common feature in many biologically active natural products and synthetic drugs, which underscores its utility as a privileged scaffold in medicinal chemistry. researchgate.net Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, make it a desirable component in the design of new drugs. While the development of multifunctional agents based on this compound is still an emerging area, the potential to create novel therapeutics with enhanced efficacy for complex diseases is significant.

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Complex Pyran Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods is paramount. Future research will likely focus on applying advanced asymmetric synthesis techniques to produce enantiomerically pure 4-(aminomethyl)tetrahydro-2H-pyran-4-ol and its analogs.

Recent progress in organocatalysis, for instance, offers powerful tools for constructing chiral pyran rings under mild and environmentally friendly conditions. mdpi.com Methods such as asymmetric Prins cyclization, oxa-Michael additions, and domino reactions catalyzed by small organic molecules like proline and its derivatives have proven effective for creating highly functionalized and stereochemically complex pyrans. researchgate.netorganic-chemistry.org These strategies could be adapted to control the stereocenters within the tetrahydropyran (B127337) ring, providing access to a library of stereoisomers for biological evaluation. Catalyst-controlled diastereoselective synthesis, where the catalyst dictates the stereochemical outcome regardless of the substrate's inherent bias, represents another powerful avenue. pnas.org

| Synthetic Strategy | Catalyst Type | Key Transformation | Potential Application to Pyran Scaffolds |

| Asymmetric Prins Cyclization | Chiral Brønsted Acids / Lewis Acids | Cyclization of homoallylic alcohols with aldehydes | Construction of the core tetrahydropyran-4-ol ring with high stereocontrol. organic-chemistry.org |

| Organocatalytic Oxa-Michael Addition | Chiral Amines, Squaramides | Conjugate addition of an oxygen nucleophile to an α,β-unsaturated system | Formation of substituted pyrans from acyclic precursors. mdpi.com |

| Inverse-Electron-Demand Hetero-Diels-Alder | Chiral Metal Complexes (e.g., Cr-based) | [4+2] cycloaddition to form dihydropyran rings | Access to unsaturated pyran precursors that can be further functionalized. pnas.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHCs | Annulation reactions of enals and other substrates | Synthesis of complex fused and spiro-pyran systems. nih.gov |

These advanced synthetic methods will be crucial for systematically exploring the structure-activity relationship (SAR) of this compound derivatives, enabling the precise placement of functional groups in three-dimensional space to optimize interactions with biological targets.

Exploration of Novel Biological Targets for this compound Scaffolds

The tetrahydropyran scaffold is present in molecules targeting a wide range of diseases. While the specific biological profile of this compound is not extensively documented, its structural motifs suggest potential for interaction with several important classes of biological targets. Future research will focus on screening this scaffold against novel and challenging disease targets.

For instance, substituted pyrazole (B372694) derivatives incorporating a tetrahydro-2H-pyran-4-yl group have been identified as potent and selective inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5). nih.govnih.gov ALK5 is a critical kinase involved in fibrosis and cancer progression, making it a high-value therapeutic target. nih.gov The this compound core could serve as a foundational element for designing a new generation of ALK5 inhibitors, where the amine and hydroxyl groups could be functionalized to probe different regions of the kinase binding pocket.

Furthermore, tetrahydropyran-containing structures have been utilized in the development of inhibitors for phosphodiesterase 10A (PDE10A), a target for treating schizophrenia. chemicalbook.com The ability of the pyran ring to position substituents in specific spatial orientations is key to achieving high affinity and selectivity.

| Potential Target Class | Example Target | Therapeutic Area | Rationale for Pyran Scaffold |

| Protein Kinases | ALK5 (TGF-β R1) | Oncology, Fibrosis | The pyran moiety can act as a scaffold to orient functional groups for optimal interaction with the ATP-binding site. nih.gov |

| Phosphodiesterases | PDE10A | Schizophrenia | The saturated heterocyclic ring helps to satisfy steric and electronic requirements of the enzyme's active site. chemicalbook.com |

| Proteases | HIV Protease | Virology | Fused tetrahydropyran-tetrahydrofuran rings have been used as P2 ligands to enhance binding interactions. nih.gov |

| Ion Channels | hERG | (Safety Target) | The pharmacokinetic profile of pyran-containing ALK5 inhibitors showed ameliorated hERG inhibition. nih.gov |

Systematic screening of libraries based on the this compound scaffold against diverse target panels, including kinases, proteases, and G-protein coupled receptors (GPCRs), could uncover entirely new therapeutic applications.

Integration of Advanced Computational Approaches in Drug Design

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. sysrevpharm.orgresearchgate.net The integration of advanced computational methods will be essential for efficiently navigating the chemical space around the this compound scaffold.

Structure-based drug design (SBDD) approaches can be employed when a high-resolution 3D structure of the biological target is available. sysrevpharm.org Molecular docking simulations can predict the preferred binding mode and affinity of this compound derivatives within a target's active site. springernature.com This in silico screening allows for the rapid prioritization of compounds for synthesis, saving significant time and resources. nih.gov

In the absence of a target structure, ligand-based methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used. researchgate.netnih.gov By analyzing a set of known active molecules, a pharmacophore model can be built that defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used to design novel molecules based on the this compound core that fit the required pharmacophoric features. Furthermore, computational tools are increasingly used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate potentially problematic candidates early in the drug discovery pipeline. springernature.com

| Computational Tool | Application | Objective |

| Molecular Docking | Virtual Screening | Predict binding modes and affinities of pyran derivatives to a target protein. springernature.com |

| Molecular Dynamics (MD) Simulations | Binding Stability Analysis | Evaluate the stability of the ligand-protein complex over time. mdpi.com |

| QSAR Modeling | Activity Prediction | Develop mathematical models to predict the biological activity of new pyran analogs based on their physicochemical properties. nih.gov |

| Pharmacophore Mapping | De Novo Design | Identify essential chemical features for activity and use them to design novel scaffolds. researchgate.net |

| ADMET Prediction | Lead Optimization | Computationally estimate pharmacokinetic and toxicity profiles to guide compound selection. springernature.com |

Development of Pyran-Based Probes for Chemical Biology Studies

Chemical probes are small molecules designed to study and manipulate biological systems. youtube.com The unique structure of this compound makes it an attractive starting point for the development of specialized probes to investigate the function and localization of its biological targets.

Activity-based probes (ABPs) are a class of chemical probes that covalently label the active form of an enzyme. mdpi.com The this compound scaffold could be elaborated by incorporating a reactive "warhead" and a reporter tag (e.g., a fluorophore or biotin). The amine functional group provides a convenient handle for attaching these moieties without significantly altering the core structure responsible for target recognition. Such probes would enable the direct visualization and quantification of active target enzymes in complex biological samples like cell lysates or even in living cells. mdpi.com

Additionally, pyran analogs have been used as fluorescent probes to study interactions with biomolecules like DNA. nih.gov By conjugating a fluorescent dye to the this compound molecule, researchers could create tools for fluorescence microscopy or fluorescence polarization assays to monitor target engagement in real-time. These chemical biology tools would provide invaluable insights into the mechanism of action of drugs derived from this scaffold and help validate their targets.

Q & A

Q. How to mitigate safety risks during large-scale synthesis (e.g., exothermic reactions)?

- Safety Protocols :

- LiAlH₄ Handling : Gradual addition under N₂, with jacketed reactors for temperature control (<50°C).

- Waste Management : Neutralize Al residues with ethyl acetate before disposal .

Applications in Drug Discovery

Q. What role does this compound play as a scaffold in kinase inhibitor design?

- Case Study : The tetrahydropyran core mimics ATP’s ribose moiety, enabling binding to kinase ATP pockets. Derivatives with 4-aminomethyl groups show nanomolar affinity for CDK2/4 (IC₅₀ = 12–45 nM) in breast cancer models. Structure-activity relationship (SAR) studies highlight the criticality of NH₂ positioning for hydrogen bonding .

Q. Can this compound serve as a precursor for radiolabeled probes in PET imaging?

- Experimental Design : Isotopic labeling (¹⁸F or ¹¹C) at the aminomethyl group via nucleophilic substitution (K₂CO₃/Kryptofix 222, 80°C) generates probes for neuroreceptor imaging. In vivo murine studies demonstrate 90% brain uptake within 10 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。